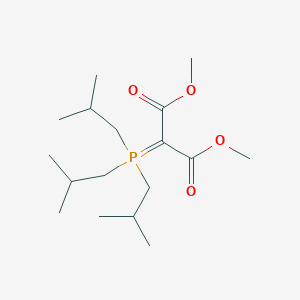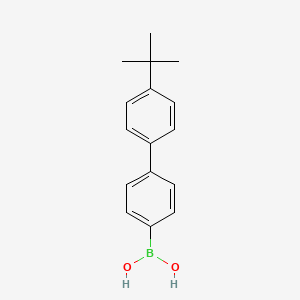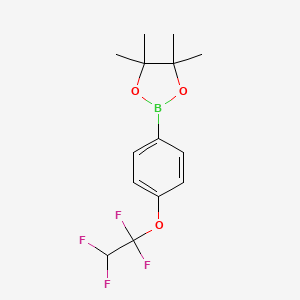
3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride
Vue d'ensemble
Description
3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride: is a synthetic organic compound that belongs to the class of substituted cathinones It is characterized by the presence of a dimethylamino group attached to the propanone backbone, with a 4-methylphenyl group as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzaldehyde with nitroethane in the presence of a base such as ammonium acetate to form 4-methyl-β-nitrostyrene.
Reduction: The intermediate 4-methyl-β-nitrostyrene is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 4-methylphenyl-2-nitropropane.
Reductive Amination: The final step involves the reductive amination of 4-methylphenyl-2-nitropropane with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to produce 3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: 3-(Dimethylamino)-1-(4-methylphenyl)propan-1-ol.
Substitution: Nitro or halogen-substituted derivatives on the aromatic ring.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its interactions with biological systems, particularly its effects on neurotransmitter release and uptake.
Medicine:
- Explored for its potential therapeutic applications, including its use as a model compound for the development of new drugs targeting the central nervous system.
Industry:
- Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride involves its interaction with monoamine transporters in the brain. It acts as a substrate for these transporters, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This results in increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and producing stimulant effects.
Comparaison Avec Des Composés Similaires
3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride: Lacks the 4-methyl substituent on the aromatic ring.
3-(Methylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride: Contains a methylamino group instead of a dimethylamino group.
3-(Dimethylamino)-1-(4-chlorophenyl)propan-1-one Hydrochloride: Has a chlorine substituent on the aromatic ring instead of a methyl group.
Uniqueness:
- The presence of the 4-methyl group on the aromatic ring and the dimethylamino group on the propanone backbone distinguishes 3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride from its analogs. These structural features contribute to its unique pharmacological profile and reactivity.
Propriétés
Numéro CAS |
5250-02-2 |
|---|---|
Formule moléculaire |
C12H18ClNO |
Poids moléculaire |
227.73 g/mol |
Nom IUPAC |
dimethyl-[3-(4-methylphenyl)-3-oxopropyl]azanium;chloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-4-6-11(7-5-10)12(14)8-9-13(2)3;/h4-7H,8-9H2,1-3H3;1H |
Clé InChI |
SDNGTEVPTBGTKK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CCN(C)C.Cl |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)CC[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














